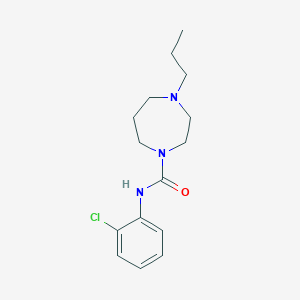![molecular formula C16H17NO2 B7528617 (1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)
(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol is a chemical compound that belongs to the family of beta-adrenergic agonists. It is commonly known as Indacaterol and is used as a bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD). The chemical structure of Indacaterol is unique and has been the subject of scientific research to understand its mechanism of action and physiological effects.
作用机制
Indacaterol acts as a selective beta-2 adrenergic receptor agonist, which means it binds to and activates the beta-2 adrenergic receptor in the lungs. This results in the relaxation of the smooth muscle surrounding the airways, leading to bronchodilation and improved airflow. Indacaterol has a long duration of action, which allows for once-daily dosing.
Biochemical and Physiological Effects:
Indacaterol has been shown to have several biochemical and physiological effects in the lungs. It increases cyclic adenosine monophosphate (cAMP) levels, which leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of various proteins involved in bronchodilation. In addition, Indacaterol has been shown to reduce airway inflammation and mucus production, which are common features of (1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol.
实验室实验的优点和局限性
Indacaterol has several advantages as a research tool. It is highly selective for the beta-2 adrenergic receptor, which allows for the specific investigation of beta-adrenergic signaling pathways. In addition, its long duration of action allows for sustained activation of the receptor. However, Indacaterol has limitations as well. It is a synthetic compound and may not fully mimic the physiological effects of endogenous beta-adrenergic agonists. In addition, its clinical use as a bronchodilator may complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on Indacaterol. One area of interest is the investigation of its effects on other tissues and organs beyond the lungs. Another potential direction is the development of novel beta-2 adrenergic receptor agonists with improved selectivity and duration of action. Finally, the use of Indacaterol as a research tool to investigate the molecular mechanisms underlying beta-adrenergic signaling could lead to the development of new therapeutic targets for the treatment of (1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol and other respiratory diseases.
合成方法
The synthesis of Indacaterol involves several steps, starting from the reaction of 3-hydroxybenzaldehyde with ethylmagnesium bromide to form a Grignard reagent. This reagent reacts with 2-(2-bromoethyl)-1H-indene-1,3(2H)-dione to form the intermediate compound. The intermediate is then reacted with (R)-2-amino-1-phenylethanol to form the final product, (1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol.
科学研究应用
Indacaterol has been extensively studied for its therapeutic potential in the treatment of (1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol. It has been shown to improve lung function and reduce exacerbations in patients with (1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol. In addition to its clinical applications, Indacaterol has also been used as a research tool to investigate the molecular mechanisms underlying beta-adrenergic signaling.
属性
IUPAC Name |
(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-13-6-3-4-11(8-13)10-17-16-14-7-2-1-5-12(14)9-15(16)19/h1-8,15-19H,9-10H2/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAACMZCSQATRM-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NCC3=CC(=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)NCC3=CC(=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,5-Dimethylpyrrol-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7528541.png)
![5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide](/img/structure/B7528560.png)
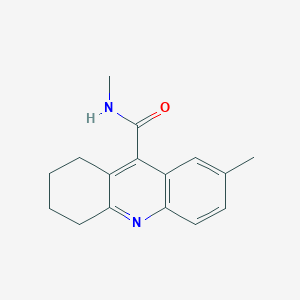
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)
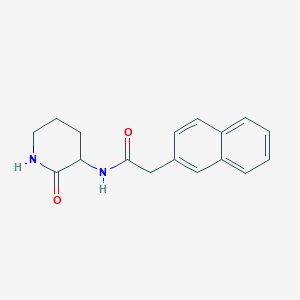

![N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-6-methyl-4-phenylquinazolin-2-amine](/img/structure/B7528595.png)
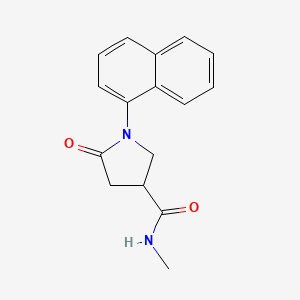
![1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide](/img/structure/B7528608.png)
![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)
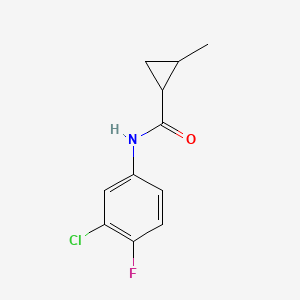
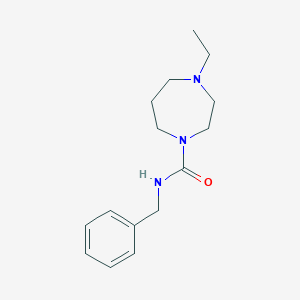
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)
